An In-depth Technical Guide to 1-Decanoyl-sn-glycero-3-phosphocholine
An In-depth Technical Guide to 1-Decanoyl-sn-glycero-3-phosphocholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decanoyl-sn-glycero-3-phosphocholine (B1200132), a lysophospholipid also known as LysoPC(10:0), is a crucial molecule in lipidomics and cell signaling research. This guide provides a comprehensive overview of its chemical and physical properties, its role in significant biological signaling pathways, and detailed experimental protocols for its application. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Chemical and Physical Properties
1-Decanoyl-sn-glycero-3-phosphocholine is a mono-acylated glycerophosphocholine with a 10-carbon acyl chain. Its amphiphilic nature, with a hydrophilic phosphocholine (B91661) head group and a lipophilic decanoyl tail, dictates its behavior in aqueous and non-aqueous environments.
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of 1-decanoyl-sn-glycero-3-phosphocholine.
| Property | Value | Reference |
| CAS Number | 22248-63-1 | [1] |
| Molecular Formula | C₁₈H₃₈NO₇P | [1] |
| Molecular Weight | 411.47 g/mol | [1] |
| Physical State | Solid | [1] |
| Critical Micelle Concentration (CMC) | 6-8 mM | [2] |
| Purity | >98% | [1] |
Solubility and Storage
-
Storage: It is recommended to store 1-decanoyl-sn-glycero-3-phosphocholine at -20°C to ensure its stability and prevent degradation.[1]
Biological Role and Signaling Pathways
Lysophosphatidylcholines (LPCs), including 1-decanoyl-sn-glycero-3-phosphocholine, are not merely metabolic intermediates but also potent signaling molecules involved in a myriad of cellular processes. They are known to influence inflammation, cell proliferation, and apoptosis.[3] The signaling actions of LPCs are primarily mediated through G protein-coupled receptors (GPCRs), Toll-like receptors (TLRs), and the modulation of Protein Kinase C (PKC) activity.
G Protein-Coupled Receptor (GPCR) Signaling
LPCs can act as ligands for specific GPCRs, such as G2A and GPR4, initiating downstream signaling cascades.[4] Upon ligand binding, these receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins. The activated Gα and Gβγ subunits then modulate the activity of various effector enzymes and ion channels, influencing a wide range of cellular responses.
Caption: LPC-mediated GPCR signaling pathway.
Toll-like Receptor (TLR) Signaling
LPCs have been shown to trigger signaling through TLR2 and TLR4.[5] This interaction can lead to the activation of downstream pathways, such as the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. This highlights the role of LPCs in the innate immune response and inflammation.
Caption: LPC-mediated TLR signaling pathway.
Protein Kinase C (PKC) Signaling
LPCs can modulate the activity of Protein Kinase C (PKC), a key enzyme in many signal transduction cascades. The effect of LPC on PKC is concentration-dependent, with low concentrations causing activation and high concentrations leading to inhibition.[6] This modulation of PKC activity can have widespread effects on cellular processes such as proliferation and differentiation.
Caption: Modulation of PKC signaling by LPC.
Experimental Protocols
A primary application of 1-decanoyl-sn-glycero-3-phosphocholine in research is its use as an internal standard in mass spectrometry-based lipidomics.[7] Its chemical properties and the fact that it is not typically abundant in most biological samples make it an ideal candidate for this purpose.
Use as an Internal Standard in Lipidomics
The following protocol outlines the general steps for using 1-decanoyl-sn-glycero-3-phosphocholine as an internal standard for the quantification of other lipids in a biological sample.
Objective: To accurately quantify lipid species in a biological sample (e.g., plasma, cell lysate) using 1-decanoyl-sn-glycero-3-phosphocholine as an internal standard.
Materials:
-
Biological sample (e.g., plasma, serum, cell pellet)
-
1-decanoyl-sn-glycero-3-phosphocholine (LysoPC 10:0) of high purity
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
Water, HPLC grade
-
Vortex mixer
-
Centrifuge
-
Glass tubes
-
Nitrogen gas evaporator
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh a known amount of 1-decanoyl-sn-glycero-3-phosphocholine.
-
Dissolve it in methanol to a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Sample Preparation:
-
Lipid Extraction (Methanol Precipitation Method): [7]
-
To the prepared sample, add a known amount of the 1-decanoyl-sn-glycero-3-phosphocholine internal standard stock solution. The amount should be chosen to be within the linear range of the mass spectrometer's detector.
-
Add 1 mL of cold methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins and extract lipids.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the lipid extract to a new glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18).
-
Detect the lipid species using the mass spectrometer in the appropriate mode (positive or negative ion mode).
-
The amount of the target lipid species is quantified by comparing the peak area of the analyte to the peak area of the 1-decanoyl-sn-glycero-3-phosphocholine internal standard.
-
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of protein kinase C by lysophospholipids. Potential role in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
